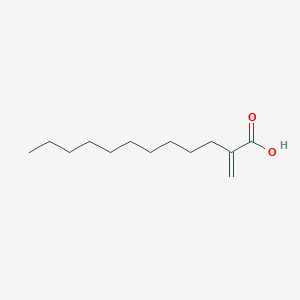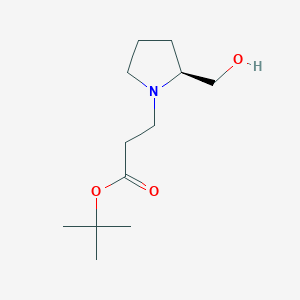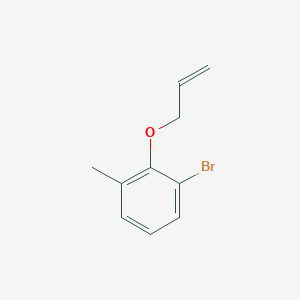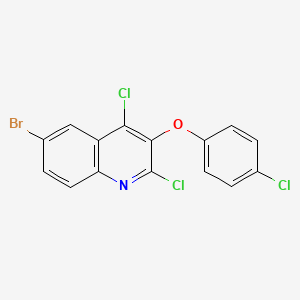
2-decyl acrylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Decyl acrylic acid is an organic compound belonging to the family of unsaturated carboxylic acids It is characterized by the presence of a decyl group attached to the acrylic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: 2-Decyl acrylic acid can be synthesized through several methods. One common approach involves the esterification of acrylic acid with decanol, followed by hydrolysis to yield the desired acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, this compound can be produced via the oxidation of propylene to form acrylic acid, which is then esterified with decanol. The ester is subsequently hydrolyzed to obtain the final product. This process is efficient and scalable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: 2-Decyl acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The vinyl group in the acrylic acid moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products Formed:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
2-Decyl acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which find applications in coatings, adhesives, and sealants.
Biology: The compound is employed in the development of bioactive molecules and as a building block in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its role in the formulation of pharmaceuticals.
Industry: this compound is used in the production of specialty chemicals, surfactants, and emulsifiers.
作用機序
The mechanism of action of 2-decyl acrylic acid involves its interaction with various molecular targets and pathways. The vinyl group in the acrylic acid moiety is highly reactive and can undergo polymerization, leading to the formation of long-chain polymers. Additionally, the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity.
類似化合物との比較
Acrylic Acid: The simplest unsaturated carboxylic acid, used as a precursor for various polymers.
Methacrylic Acid: Similar to acrylic acid but with a methyl group, used in the production of polymethyl methacrylate (PMMA).
2-Ethylhexyl Acrylate: An ester of acrylic acid, used in the production of adhesives and coatings.
Uniqueness of 2-Decyl Acrylic Acid: this compound stands out due to its longer alkyl chain, which imparts unique hydrophobic properties and enhances its compatibility with various substrates. This makes it particularly useful in applications requiring water-resistant or hydrophobic characteristics.
特性
CAS番号 |
52756-21-5 |
|---|---|
分子式 |
C13H24O2 |
分子量 |
212.33 g/mol |
IUPAC名 |
2-methylidenedodecanoic acid |
InChI |
InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12(2)13(14)15/h2-11H2,1H3,(H,14,15) |
InChIキー |
YWZKHUXXEKYLCD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(=C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(Z)-[(1-acetylpiperidin-4-yl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino] acetate](/img/structure/B13979952.png)





![3-{5-chloro-4-[2-methyl-4-(2-methyl-2H-pyrazol-3-yl)-quinolin-8-yloxymethyl]-pyridin-3-yl}-propionamide](/img/structure/B13979993.png)



![Cyclohexanone, 4-[4-(dimethylamino)phenyl]-](/img/structure/B13980018.png)
